(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, also referred to as D-α-Hydroxyglutaric acid-13C5 disodium salt, is a synthetic compound. It is the disodium salt form of (2R)-2-hydroxyglutaric acid with all five carbon atoms enriched with the isotope carbon-13 (¹³C) [, ].
This isotopically labeled version is significant in scientific research, particularly in metabolomics, a field studying metabolites within a biological system. The ¹³C enrichment allows researchers to distinguish it from the naturally occurring D-2HG using mass spectrometry techniques [, ].
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 has a five-carbon backbone with a carboxylic acid group (COOH) at each end. The second carbon (C2) has a hydroxyl group (OH) attached, giving it the "2-hydroxy" designation. The (2R) refers to the stereochemistry, indicating the spatial arrangement of the groups around the C2. The two sodium (Na) atoms balance the negative charges from the two carboxylate groups (COO-) [, ].
A key feature of this structure is the presence of five ¹³C atoms. This enrichment allows researchers to track the specific D-2HG molecule through metabolic pathways using mass spectrometry. Unlike the naturally occurring D-2HG with a mix of ¹²C and ¹³C, the ¹³C labeled version shows a distinct peak in the mass spectrum, facilitating its detection and quantification [].
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Data on specific physical and chemical properties of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is scarce. However, based on the structure, it is expected to be a water-soluble white solid similar to the non-isotopically labeled D-2HG. It likely possesses acidic properties due to the presence of carboxylic acid groups [].
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 itself does not have a known mechanism of action in biological systems. It serves as an inert tracer molecule for the naturally occurring D-2HG. D-2HG, on the other hand, plays a complex role in cellular metabolism. It can act as an oncometabolite in certain cancers, meaning its abnormal accumulation can promote tumor growth []. Additionally, it functions as a signaling molecule involved in various cellular processes.
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is primarily used as an internal standard in quantitative metabolomics experiments [, , ]. Internal standards are compounds with known properties that are added to a sample before analysis. They help to normalize for variations in sample preparation, instrument performance, and ionization efficiency during mass spectrometry analysis. By comparing the signal intensity of the analyte of interest (e.g., endogenous 2-HG) to the signal intensity of the internal standard, researchers can obtain more accurate and reproducible quantitative measurements of the target metabolite [, , ].
The isotopically labeled nature of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can also be utilized in metabolic flux analysis studies. In these experiments, isotopically labeled precursors are introduced into a biological system, and the incorporation of the isotope label into downstream metabolites is monitored. This allows researchers to trace the flow of metabolites through metabolic pathways and gain insights into cellular metabolism [].